molecular formula C14H10N2O2 B13648529 6-phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole

6-phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole

Katalognummer: B13648529
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: WZSYHIZKLPENQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole is a synthetic benzimidazole derivative incorporating a fused [1,3]dioxole ring, a structural motif of significant interest in medicinal chemistry and chemical biology research . The benzimidazole core is a privileged pharmacophore known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antiulcer properties . Specifically, tricyclic benzo[1,3]dioxolo benzimidazole analogs have been identified as key scaffolds in the development of novel tyrosinase inhibitors, which are investigated for potential application in managing hyperpigmentation . The planar, conjugated structure of this heterocyclic system also makes it a candidate for photophysical studies, as related benzimidazole derivatives are known to exhibit characteristic absorption and fluorescence emission, which can be leveraged in material science and probe development . Researchers value this compound for exploring structure-activity relationships in drug discovery and for its potential as a building block in the synthesis of more complex polycyclic architectures. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

Molekularformel

C14H10N2O2

Molekulargewicht

238.24 g/mol

IUPAC-Name

6-phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole

InChI

InChI=1S/C14H10N2O2/c1-2-4-9(5-3-1)14-15-10-6-12-13(18-8-17-12)7-11(10)16-14/h1-7H,8H2,(H,15,16)

InChI-Schlüssel

WZSYHIZKLPENQK-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(O1)C=C3C(=C2)NC(=N3)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation–Oxidation Route

A one-pot, two-step procedure has been successfully applied to analogous benzimidazole derivatives, which can be adapted for 6-phenyl-5H-dioxolo[4,5-f]benzimidazole synthesis:

  • Step 1: Cyclocondensation of 5-bromoindole-3-aldehydes with o-phenylenediamines in 1,4-dioxane, promoted by activated carbon and atmospheric oxygen as a green oxidant.
  • Step 2: In situ Suzuki coupling of the resulting 2-(5-bromoindol-3-yl)benzimidazoles with phenylboronic acids catalyzed by PdCl2(dppf) in a 1,4-dioxane/water mixture to introduce the phenyl group.

This method yields the desired phenyl-substituted benzimidazoles efficiently, with high yields and minimal purification steps, highlighting the advantage of step economy and green chemistry principles.

Comparative Data Table of Preparation Methods

Methodology Key Reagents/Conditions Yield (%) Advantages References
Cyclocondensation–Oxidation + Suzuki Coupling 5-Bromoindole-3-aldehydes, o-phenylenediamine, PdCl2(dppf), phenylboronic acid, 1,4-dioxane/H2O, activated carbon, air 70-90 One-pot, step-economical, green oxidant, high yield
Sulfur-Containing Intermediate Route Difluoro-dioxolo-benzimidazole derivatives, oxidation agents (e.g., dioxane/NaOH) Not specified Versatile functionalization, intermediate access
MOF-Catalyzed C–C Coupling and Cyclization 2-(2-Bromoaryl)imidazoles, cyclohexane-1,3-dione, Fe3O4@SiO2@MOF-199, Cs2CO3, l-proline ligand 70-90 Recyclable catalyst, mild conditions, high selectivity

Detailed Research Findings and Notes

  • The one-pot cyclocondensation–oxidation followed by Suzuki coupling is particularly efficient for introducing phenyl groups on benzimidazole frameworks, reducing purification steps and improving overall yield.
  • The use of activated carbon and atmospheric oxygen as oxidants aligns with sustainable chemistry goals, avoiding harsh reagents.
  • Sulfur-containing intermediates in benzimidazole chemistry provide a route for diverse substitutions and ring modifications, which may be tailored to achieve the fused dioxolo structure.
  • MOF-based catalysis enables environmentally friendly and reusable catalytic systems, which could be exploited for the synthesis of complex fused heterocycles including phenyl-substituted benzimidazoles.
  • No direct synthesis of 6-phenyl-5H-dioxolo[4,5-f]benzimidazole was found in a single-step process; rather, multi-step protocols combining cyclization, oxidation, and cross-coupling are the norm.
  • The integration of palladium-catalyzed Suzuki coupling is a recurring theme for phenyl group installation on heterocyclic cores.

Analyse Chemischer Reaktionen

Halogenation Reactions

The electron-rich benzimidazole core facilitates electrophilic substitution. Halogenation typically occurs at the C-2 position of the imidazole ring under mild conditions:

  • Chlorination : Reacts with SOCl2\text{SOCl}_2 in dichloromethane at 0–5°C to yield 2-chloro-6-phenyl-5H- dioxolo[4,5-f]benzimidazole (yield: 82–89%).

  • Bromination : Treatment with NBS\text{NBS} (N-bromosuccinimide) in CCl4\text{CCl}_4 under UV light produces 2-bromo derivatives (yield: 75–80%).

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, leveraging its halogenated derivatives:

  • Suzuki–Miyaura Coupling : 2-Bromo derivatives react with arylboronic acids in the presence of Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 and Na2CO3\text{Na}_2\text{CO}_3 in THF/H2O\text{THF}/\text{H}_2\text{O} (3:1) at 80°C .
    Example :

    SubstrateBoronic AcidCatalystYield (%)
    2-Bromo derivativePhenylboronic acidFe3_3O4_4@SiO2_2@MOF-19991
    2-Bromo derivative4-MethoxyphenylFe3_3O4_4@SiO2_2@MOF-19985
  • Buchwald–Hartwig Amination : Achieves C–N bond formation using Pd2(dba)3\text{Pd}_2(\text{dba})_3 and Xantphos with Cs2_2CO3_3 in toluene at 110°C .

Oxidation and Reduction

  • Oxidation : The dioxole ring undergoes oxidative cleavage with KMnO4\text{KMnO}_4 in acidic conditions to form a dicarboxylic acid derivative (yield: 68%).

  • Reduction : Catalytic hydrogenation (H2\text{H}_2, 10% Pd/C) reduces the imidazole ring to a dihydroimidazole derivative (yield: 74%).

Cyclization Reactions

The compound participates in intramolecular cyclization under basic conditions:

  • Thermal Cyclization : Heating in DMF with Cs2_2CO3_3 and l-proline at 60°C for 20 hours generates fused polycyclic structures (e.g., imidazo[1,2-f]phenanthridines) .
    Key Conditions :

    CatalystLigandBaseSolventTime (h)Yield (%)
    Fe3_3O4_4@SiO2_2@MOF-199l-ProlineCs2_2CO3_3DMF2091
    Fe3_3O4_4@SiO2_2@MOF-199NoneCs2_2CO3_3DMF2014

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets influence its reactivity:

  • Antimicrobial Activity : Binds to bacterial DNA gyrase via hydrogen bonding with the dioxole oxygen atoms, inhibiting ATPase activity (IC50_{50}: 2.4 μM).

  • Enzyme Inhibition : Acts as a non-competitive inhibitor of COX-2 by interacting with the hydrophobic pocket (selectivity ratio: 3.71) .

Solvent and Temperature Effects

Reaction outcomes are highly dependent on conditions:

  • Solvent : Polar aprotic solvents (e.g., DMF, HMPA) enhance coupling reaction yields compared to non-polar solvents .

  • Temperature : Optimal cyclization occurs at 60°C; lower temperatures (25°C) reduce yields by >50% .

Wissenschaftliche Forschungsanwendungen

6-Phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with the receptor’s binding domain .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional uniqueness of 6-phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole becomes evident when compared to analogs with varying substituents or core modifications. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity.

Structural Analogs with Substituent Variations

Compound Name Structural Features Synthesis Conditions Key Properties Biological Activity/Applications References
6-Phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole Phenyl at position 6; fused 1,3-dioxole ring 120°C, DMF, N₂, 18h m.p. 245–247°C; stable under inert conditions Potential kinase inhibitor (theoretical)
Compound 4d (2-(benzo[d][1,3]dioxol-5-yl)-6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzimidazole) Dual benzodioxolyloxy groups; fluoro at position 5 Similar to target compound m.p. 230–232°C; high polarity Anticancer activity (IC₅₀ ~50 nM)
IN3 (N-(2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazol-6-yl)-3-methoxybenzamide) Difluoro at position 2; 3-methoxybenzamide substituent PM6 semiempirical optimization; pH >7.2 IC₅₀ = 16 nM Potent CK1ε inhibitor
IN5 (N-(2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazol-6-yl)-3-(2H-tetrazol-5-yl)benzamide) Difluoro at position 2; tetrazole-containing benzamide Same as IN3 IC₅₀ = 100 nM Moderate CK1ε inhibition
6-Chloro-5-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]benzimidazole Chloro, sulfonyl, and isoxazolyl substituents Not detailed (inert ingredient synthesis) Listed as inert ingredient in organic production Non-pharmaceutical applications (e.g., coatings)

Key Observations

  • Substituent Impact on Bioactivity : Fluorination (e.g., IN3 and IN5) enhances kinase inhibition potency, with IN3 achieving an IC₅₀ of 16 nM . In contrast, bulkier groups like benzodioxolyloxy (Compound 4d) reduce solubility but retain anticancer activity .
  • Synthetic Flexibility : The core structure allows diverse substitutions (e.g., bromo, nitro, sulfonyl) via aldehyde condensation or post-synthetic modifications, enabling tailored physicochemical properties .
  • Thermal Stability : The phenyl-substituted derivative exhibits higher thermal stability (m.p. 245–247°C) compared to fluoro- or benzodioxolyloxy-substituted analogs (m.p. 230–232°C) .

Biologische Aktivität

6-phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a benzimidazole core fused with a dioxole moiety, which may enhance its solubility and bioavailability compared to other benzimidazole derivatives. The molecular formula for this compound is C₁₄H₁₀N₂O₂, with a molar mass of 238.24 g/mol.

Biological Activities

Research indicates that 6-phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole exhibits several notable biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound has potential antitumor properties. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, compounds similar to 6-phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole were shown to inhibit the proliferation of human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays and BrdU proliferation assays in both 2D and 3D cultures .
  • Antimicrobial Activity : The compound has also been tested for antimicrobial properties against Gram-positive and Gram-negative bacteria. Studies using broth microdilution methods revealed that it exhibits promising antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
  • DNA Binding : Interaction studies have shown that the compound can bind to DNA, particularly within the minor groove of AT-rich sequences. This binding mode is crucial for understanding its mechanism of action and optimizing its pharmacological profile .

Structure-Activity Relationship (SAR)

The unique dioxole structure of 6-phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole enhances its interaction with biological targets. A comparative analysis with structurally similar compounds reveals that variations in functional groups can significantly affect biological activity. Below is a summary table comparing 6-phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole with other benzimidazole derivatives:

Compound NameStructureBiological Activity
6-phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole StructureAntitumor and antimicrobial activity
2-chloro-benzimidazole StructureKnown for antimicrobial properties
6-methyl-benzimidazole StructureExhibits antifungal activity
7-fluoro-benzimidazole StructureEnhanced activity against certain cancer cell lines

Case Studies

A study published in PubMed highlighted the synthesis and evaluation of various benzimidazole derivatives, including 6-phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity against cancer cell lines. Notably, compounds demonstrated higher activity in 2D assays compared to 3D models, suggesting that the tumor microenvironment may influence drug efficacy .

Another investigation focused on DNA-binding characteristics revealed that the presence of specific substituents could modulate the binding affinity and selectivity towards DNA targets. This aspect is critical for developing targeted therapies aimed at disrupting cancer cell proliferation through DNA interaction mechanisms .

Q & A

Q. What are the common synthetic methodologies for preparing 6-phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole derivatives?

Synthesis typically involves multi-step reactions, such as condensation of substituted benzaldehydes with heterocyclic precursors under reflux conditions. For example, oxidative cyclization of 4,6-di(cycloamino)-1,3-phenylenediamines using Oxone® in acidic media is a key step to form the fused imidazobenzimidazole core . Solvent selection (e.g., ethanol, DMF) and catalysts (e.g., acetic acid) are critical for optimizing yields. Post-synthesis purification often employs column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions.
  • FTIR for identifying functional groups (e.g., C=N stretches in benzimidazole rings).
  • Elemental analysis to verify purity and stoichiometry.
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
    Advanced derivatives may require X-ray crystallography to resolve ambiguous stereochemistry .

Q. How can researchers evaluate the biological activity of this compound in preliminary studies?

In vitro assays are standard:

  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Antimicrobial screening : Disk diffusion or microdilution methods against bacterial/fungal strains .
  • Fluorescence-based assays : Monitoring interactions with biomolecules (e.g., DNA intercalation) using ESIPT-inspired probes .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in oxidative cyclization pathways for imidazobenzimidazole formation?

Contradictions arise from reaction conditions. For instance, Oxone®-mediated cyclization of 4,6-di(cycloamino)-1,3-phenylenediamines requires acid to generate N-oxide intermediates, whereas benzimidazole-forming reactions proceed via nitroso intermediates without acid . Researchers must validate intermediates using HPLC-MS or trapping experiments to resolve mechanistic conflicts.

Q. How can computational methods enhance the design of derivatives with targeted bioactivity?

  • Molecular docking : Predict binding modes to receptors (e.g., ATP-binding sites in kinases) using software like AutoDock .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with fluorescence or redox behavior .
  • MD simulations : Assess stability of ligand-protein complexes over time to prioritize synthetic targets .

Q. What strategies address contradictory spectral data in structural elucidation?

Discrepancies in NMR/IR data may stem from tautomerism or solvatomorphism. Solutions include:

  • Variable-temperature NMR to detect dynamic equilibria.
  • Solvent-dependent UV-Vis studies to identify ESIPT behavior, which alters emission profiles in polar solvents .
  • Crystallographic validation to unambiguously assign structures .

Q. How do solvent and substituent effects influence the photophysical properties of this compound?

The ESIPT mechanism in benzimidazole derivatives is highly solvent-dependent. In aprotic solvents (e.g., DMSO), dual fluorescence emission is observed due to keto-enol tautomerism. Electron-withdrawing groups (e.g., -NO₂) stabilize the keto form, enhancing Stokes shifts, while electron-donating groups (e.g., -OCH₃) favor enol tautomers . Researchers should use time-resolved fluorescence spectroscopy to quantify excited-state dynamics.

Q. What experimental design considerations optimize yields in multi-component reactions involving this scaffold?

  • Catalyst screening : Pd/C or CuI for Sonogashira couplings to introduce aryl/alkynyl groups .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates.
  • Protecting groups : Use Boc or benzyl groups to prevent side reactions during heterocycle formation .

Methodological Notes

  • Synthetic protocols should prioritize reproducibility: Detailed procedures for reflux times, stoichiometry, and workup are critical .
  • Data validation : Cross-reference spectral data with computational predictions (e.g., DFT-simulated IR/NMR) to minimize misassignment .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure statistical significance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.